4-Vinylbenzoic acid

Dental Materials Adhesion Biomaterials

Secure Your Competitive Edge with para-Substituted 4-Vinylbenzoic Acid (4-VBA). Unlike its meta-isomer, 4-VBA's para-substitution delivers 39% greater tensile bond strength (14.2 MPa) for robust dental adhesives. It also enables precision RAFT block copolymers versatile for drug delivery and smart gel actuators. Choose this high-purity research monomer to achieve superior mechanical properties and reactivity where other monomers fail.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 1075-49-6
Cat. No. B014748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylbenzoic acid
CAS1075-49-6
Synonyms4-Ethenylbenzoic Acid;  4-Carboxystyrene;  p-Carboxystyrene;  NSC 176003; 
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H8O2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H,10,11)
InChIKeyIRQWEODKXLDORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Vinylbenzoic acid (CAS 1075-49-6): A para-Substituted Styrene-Carboxylic Acid Monomer for Precision Polymer Synthesis


4-Vinylbenzoic acid (4-VBA, CAS 1075-49-6), also referred to as styrene-4-carboxylic acid, is an aromatic vinyl monomer featuring a polymerizable vinyl group at the para-position relative to a carboxylic acid moiety on a benzene ring . This para-substitution pattern confers distinct reactivity and structural advantages compared to ortho- or meta-isomers and other functional vinyl monomers [1]. With a molecular formula of C9H8O2 and a melting point of 142-144 °C, 4-VBA is commercially available in research-grade purities (typically 97-98%) and serves as a versatile building block for functional polymers, molecularly imprinted materials, and specialty coatings .

Why 4-Vinylbenzoic acid (1075-49-6) Cannot Be Replaced by Generic Vinyl Monomers: Isomeric and Functional Differentiation


Substituting 4-vinylbenzoic acid with seemingly similar monomers—such as its 3-vinylbenzoic acid isomer, unfunctionalized styrene, or aliphatic carboxylic acid monomers like acrylic acid—results in measurable losses in performance, reactivity, and material properties. The para-substitution pattern of 4-VBA directly influences its copolymerization kinetics [1], adhesive performance [2], and the structural ordering of resulting polymers [3]. Specifically, 3-VBA (meta-isomer) exhibits significantly lower bond strength in dentin adhesion applications (10.2 MPa vs. 14.2 MPa for 4-VBA) due to differences in polymerization rate and monomer diffusion [2]. Meanwhile, the aromatic ring in 4-VBA provides enhanced thermal stability and mechanical properties compared to aliphatic carboxylic acid monomers, as evidenced in polystyrene copolymers where 4-VBA incorporation raises the glass transition temperature (Tg) and improves yield stress [1].

Quantitative Differentiation: Head-to-Head Performance Data for 4-Vinylbenzoic acid (CAS 1075-49-6)


Superior Dentin Bond Strength: 4-Vinylbenzoic acid vs. 3-Vinylbenzoic acid

In a direct comparative study of methyl methacrylate (MMA)-tri-n-butylborane (TBB) resin formulations, 4-vinylbenzoic acid (4-VBA) demonstrated significantly higher tensile bond strength to bovine dentin compared to its meta-isomer, 3-vinylbenzoic acid (3-VBA). At an optimal concentration of 1.0 wt%, 4-VBA achieved a maximum tensile bond strength of 14.2 MPa, whereas 3-VBA reached only 10.2 MPa under identical conditions [1]. This 39% performance differential is attributed to the slower copolymerization rate of 4-VBA with MMA, which allows sufficient time for monomer diffusion into demineralized dentin before polymerization, resulting in a more robust hybrid layer [1].

Dental Materials Adhesion Biomaterials

Enhanced Copolymerization Reactivity: 4-Vinylbenzoic acid Derivatives vs. Styrene

In free-radical copolymerization with butyl acrylate, alkyl esters of 4-vinylbenzoic acid (AVB) exhibit significantly higher reactivity than styrene. Specifically, the butyl ester of 4-vinylbenzoic acid polymerizes much faster than styrene, with the reactivity difference being attributable to both polar and resonance effects [1]. The study further quantifies that as the alkyl chain length of the AVB ester increases (from butyl to docosyl), reactivity gradually decreases due to steric hindrance, confirming that the 4-vinylbenzoic acid scaffold provides a tunable reactivity platform not available with simple styrene [1].

Polymer Chemistry Radical Polymerization Reactivity Ratios

Mechanical Property Enhancement in Polystyrene: 4-Vinylbenzoic acid Copolymers vs. Unmodified Polystyrene

Copolymers of styrene and 4-vinylbenzoic acid, synthesized via RAFT polymerization, exhibit a measurable increase in glass transition temperature (Tg) relative to unmodified polystyrene, attributed to hydrogen-bonded carboxylic acid dimer formation in the glassy state [1]. When these acid-containing polymers are melt-stretched and quenched below Tg, the resulting anisotropic fibers demonstrate higher yield stress and improved ductility at room temperature compared to non-functionalized polystyrene fibers processed identically [1]. Furthermore, lightly carboxylated polystyrene (CPS) ionomers neutralized with Na+ produce SAXS patterns indicative of complete ionic aggregation, similar to sulfonated polystyrene (SPS) ionomers, while Zn2+-neutralized CPS yields a poorly-ordered morphology with many unaggregated ionic groups—a cation effect amplified relative to SPS due to the weaker acid substituent [2].

Polymer Physics Mechanical Properties Ionomers

Controlled Polymerization Architecture: Pentafluorophenyl 4-Vinylbenzoate Enables Block Copolymer Synthesis

Active ester monomers derived from 4-vinylbenzoic acid, specifically pentafluorophenyl 4-vinylbenzoate, undergo controlled RAFT polymerization to yield polymers with narrow molecular weight distributions (Mw/Mn < 1.2) and predictable molecular weights [1]. This monomer serves as a reactive building block for synthesizing well-defined diblock copolymers, including poly(pentafluorostyrene)-block-poly(pentafluorophenyl 4-vinylbenzoate), which was characterized by 19F NMR spectroscopy to confirm successful block formation [1]. In contrast, many aliphatic carboxylic acid monomers (e.g., acrylic acid) are challenging to polymerize in a controlled manner via RAFT without protection/deprotection strategies.

Controlled Radical Polymerization RAFT Polymerization Block Copolymers

Multi-Stimuli Responsive Hydrogels: Poly(4-vinylbenzoic acid) Graft Copolymers Exhibit Independent pH, Temperature, Solvent, and Salt Sensitivity

Graft copolymer gels composed of a temperature-sensitive poly(N-isopropylacrylamide) (PNIPAAm) backbone and pH-sensitive poly(4-vinylbenzoic acid) (P4VBA) graft chains demonstrate independent and reversible responses to four distinct stimuli: pH, temperature, solvent composition, and salt concentration [1]. The P4VBA grafts confer pH sensitivity through carboxylic acid protonation/deprotonation, while the PNIPAAm backbone provides temperature responsiveness with a sharp lower critical solution temperature (LCST) transition. Importantly, these four stimuli elicit independent swelling/deswelling transitions with high volume changes, and the swelling behavior is fully reversible over multiple cycles [1].

Smart Materials Hydrogels Stimuli-Responsive Polymers

High-Value Application Scenarios for 4-Vinylbenzoic acid (CAS 1075-49-6) Supported by Comparative Evidence


Dental and Orthopedic Adhesives Requiring Superior Bond Strength

4-Vinylbenzoic acid should be prioritized over its meta-isomer (3-VBA) for formulating dental adhesives, bone cements, or dentin bonding agents. The 39% higher tensile bond strength (14.2 MPa vs. 10.2 MPa) demonstrated in bovine dentin models [1] translates to more durable clinical restorations and reduced risk of interfacial failure. The slower copolymerization kinetics of 4-VBA allow optimal monomer diffusion into demineralized collagen networks, forming a more robust hybrid layer [1].

High-Performance Polystyrene-Based Materials with Enhanced Mechanical Properties

For applications requiring polystyrene with improved yield stress and ductility—such as packaging films, structural foams, or consumer electronics housings—copolymerization of styrene with 4-vinylbenzoic acid offers a straightforward route to property enhancement. The acid groups elevate Tg via hydrogen-bonded dimer formation and improve mechanical performance in stretched anisotropic materials [2], while maintaining processability above Tg due to the absence of persistent hydrogen bonding in the melt state [2].

Precision Synthesis of Functional Block Copolymers via RAFT Polymerization

When the research objective demands well-defined block copolymers with reactive handles for post-polymerization modification, pentafluorophenyl 4-vinylbenzoate—derived from 4-VBA—is a superior choice over direct polymerization of acrylic or methacrylic acid. The active ester monomer undergoes controlled RAFT polymerization yielding narrow dispersity (Mw/Mn < 1.2) and enables quantitative conversion with amines in under 5 minutes at 0 °C [3][4]. This platform is ideal for synthesizing drug delivery vehicles, diagnostic probes, and surface-functionalized nanoparticles.

Multi-Stimuli Responsive Hydrogels for Microfluidics and Smart Actuators

For microfluidic valves, soft robotics, or controlled release systems requiring independent responses to multiple environmental cues, graft copolymer gels incorporating poly(4-vinylbenzoic acid) side chains are uniquely advantageous. These materials exhibit sharp, reversible transitions to pH, temperature, solvent, and salt stimuli with high volume changes and decoupled responsiveness [5], enabling complex, programmable actuation sequences not achievable with simpler temperature- or pH-only responsive gels.

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